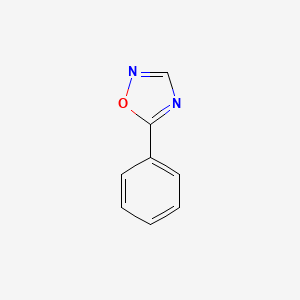

5-Phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFAEUZNFIYGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Phenyl 1,2,4 Oxadiazole and Its Derivatives

Cyclization Strategies for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring is primarily achieved through various cyclization strategies. These methods often involve the formation of key intermediates that subsequently undergo ring closure to yield the desired heterocyclic system.

Amidoxime-Based Cyclodehydration Reactions

A prevalent and versatile method for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key precursors. researchgate.netnih.govresearchgate.net This strategy is based on the O-acylation of an amidoxime (B1450833) followed by an intramolecular cyclodehydration. researchgate.net The general route involves the conversion of a nitrile to an amidoxime using hydroxylamine, which is then coupled with a carboxylic acid or its derivative to form an O-acylamidoxime intermediate. nih.gov This intermediate, upon heating, undergoes cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

The cyclodehydration step can be facilitated by various reagents and conditions. For instance, the use of a superbase system like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the cyclodehydration of O-acylamidoximes at room temperature. researchgate.net Another approach involves the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as an activating agent for the carboxylic acid in the O-acylation step. researchgate.net Furthermore, catalyst-free conditions in water have also been reported for the reaction of amidoximes with anhydrides, offering a greener alternative. researchgate.net

The reaction of amidoximes with dicarboxylic acid anhydrides provides a general route to 1,2,4-oxadiazole-based carboxylic acids. sci-hub.se This "two-step, one-pot" process involves the initial formation of an O-acylamidoxime intermediate, which then undergoes thermal cyclodehydration. sci-hub.se

A variety of amidoximes and acylating agents can be employed, allowing for the synthesis of a diverse range of substituted 1,2,4-oxadiazoles. researchgate.netnih.gov This includes aryl, heteroaryl, and cycloalkyl amidoximes, as well as various carboxylic acids, acid chlorides, and anhydrides. researchgate.netsci-hub.se

Table 1: Examples of Amidoxime-Based Cyclodehydration Reactions

| Amidoxime Reactant | Acylating Agent | Product | Reference |

| Benzamidoxime (B57231) | Substituted benzoyl chlorides | 3,5-diaryl-1,2,4-oxadiazoles | ijper.org |

| Thiophene-2-amidoxime | 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid | 3-(Thiophen-2-yl)-5-((3-methyl-2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazole | acs.org |

| Aryl amidoximes | Isatoic anhydrides | 2-(1,2,4-Oxadiazol-5-yl)anilines | researchgate.net |

| Aromatic and heteroaromatic amidoximes | Dicarboxylic acid anhydrides | 1,2,4-Oxadiazole-based carboxylic acids | sci-hub.se |

| DNA-conjugated aryl nitriles (converted to amidoximes) | Aryl and aliphatic carboxylic acids | DNA-conjugated 3,5-disubstituted 1,2,4-oxadiazoles | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides)

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles is another fundamental and efficient method for the direct construction of the 1,2,4-oxadiazole ring. sctunisie.orgacs.orgtandfonline.com This [3+2] cycloaddition reaction offers a high degree of predictability in terms of regioselectivity. sctunisie.org Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl chlorides or by dehydration of nitroalkanes, act as the 1,3-dipole. tandfonline.comorganic-chemistry.org

The scope of this reaction is broad, accommodating a variety of substituted nitrile oxides and nitriles. sctunisie.orgkochi-tech.ac.jp For instance, arylnitrile oxides can react with imidates to afford 1,2,4-oxadiazole derivatives. sctunisie.org An interesting variation is the inverse electron-demand 1,3-dipolar cycloaddition, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. kochi-tech.ac.jp This approach has been used to synthesize 3-functionalized 1,2,4-oxadiazoles. kochi-tech.ac.jp

Iron(III) nitrate (B79036) has been employed as a dual-function reagent, acting as both a nitrating agent for alkynes to form α-nitroketones (precursors to nitrile oxides) and as an activator for nitriles in the subsequent cycloaddition. organic-chemistry.org This method provides a selective route to 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org The reaction conditions for 1,3-dipolar cycloadditions can vary, with some procedures occurring in solvents like toluene (B28343), while others can be performed under metal-free conditions. sctunisie.orgacs.org

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for 1,2,4-Oxadiazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Product | Reference |

| Various oximes | Imidates | 1,2,4-Oxadiazole derivatives | sctunisie.org |

| 2-Methyl-4-nitro-3-isoxazolin-5(2H)-one | Common aliphatic nitriles | 3-Functionalized 1,2,4-oxadiazoles | kochi-tech.ac.jp |

| N-hydroximoyl chlorides | Indoline-2,3-diones (lactim tautomer) | 1,2,4-Oxadiazole[4,5-a]indolones | acs.org |

| Alkynes (via α-nitroketones) | Nitriles (activated by Iron(III) nitrate) | 3-Acyl-1,2,4-oxadiazoles | organic-chemistry.org |

| Hydroximoyl chlorides | 4H-Pyran-3-carbonitriles | 3-(3-Aryl-1,2,4-oxadiazol-5-yl)-4H-pyran-2-amines | tandfonline.com |

One-Pot Synthetic Procedures

To improve efficiency and reduce waste, one-pot synthetic procedures for 1,2,4-oxadiazoles have been developed. researchgate.netnih.govacs.org These methods combine multiple reaction steps into a single operation without the isolation of intermediates, offering advantages in terms of time and resources. researchgate.netias.ac.in

One common one-pot strategy involves the in situ generation of an amidoxime from a nitrile and hydroxylamine, followed by acylation and cyclodehydration in the same reaction vessel. acs.orgias.ac.in For example, a one-pot reaction of nitriles, hydroxylamine, and crotonoyl chloride has been reported to produce 1,2,4-oxadiazoles in high yields. ias.ac.in Similarly, a one-pot parallel synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids has been established, which is suitable for library synthesis. acs.org

The use of superbasic media, such as NaOH in DMSO, has enabled the one-pot synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines from amidoximes and isatoic anhydrides at room temperature. researchgate.net This approach avoids the need for protecting groups and allows for the synthesis of structurally diverse anilines bearing the 1,2,4-oxadiazole motif. researchgate.net Another one-pot method utilizes the reaction of amidoximes with dicarboxylic acid anhydrides in a NaOH/DMSO medium for the synthesis of 1,2,4-oxadiazole-containing carboxylic acids. sci-hub.se

Targeted Synthesis of 5-Phenyl-1,2,4-Oxadiazole Derivatives

The synthesis of specifically substituted this compound derivatives is of great interest due to their potential applications. Methodologies have been developed to introduce substituents at either the 3-position or the 5-position of the 1,2,4-oxadiazole ring, with one of the positions being occupied by a phenyl group.

Preparation of 3-Substituted 5-Phenyl-1,2,4-Oxadiazoles

The synthesis of 3-substituted 5-phenyl-1,2,4-oxadiazoles typically starts from benzamidoxime, which is prepared from benzonitrile (B105546) and hydroxylamine. researchgate.net The benzamidoxime is then reacted with various electrophilic reagents, such as acyl chlorides, to introduce the desired substituent at the 3-position. researchgate.netijper.org For example, the reaction of benzamidoxime with p-toluoyl chloride would yield 3-(p-tolyl)-5-phenyl-1,2,4-oxadiazole. researchgate.net

A two-step synthetic scheme has been described for the synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, starting from benzonitrile. researchgate.net This involves the initial formation of benzamidoxime, followed by reaction with the appropriate acyl chloride. researchgate.net The reaction of N-hydroxy benzamidines with chloroacetic acid is used to prepare 3-aryl-5-chloromethyl-1,2,4-oxadiazole intermediates. rjptonline.org

Table 3: Synthesis of 3-Substituted 5-Phenyl-1,2,4-Oxadiazoles

| Starting Material | Reagent | Product | Reference |

| Benzamidoxime | p-Toluoyl chloride | 5-Phenyl-3-(p-tolyl)-1,2,4-oxadiazole | researchgate.net |

| Benzamidoxime | Chloroacetic acid | 5-Chloromethyl-3-phenyl-1,2,4-oxadiazole | rjptonline.org |

| 2-Chlorobenzamidoxime / 4-Chlorobenzamidoxime | Chloro substituted benzoyl chloride | 3,5-Diaryl-1,2,4-oxadiazole derivatives | ijper.org |

| Benzyl 4-cyanobenzoate (B1228447) (converted to amidoxime) | 4-Bromobenzoyl chloride | Benzyl 4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzoate | beilstein-journals.org |

Synthesis of 5-Substituted 1,2,4-Oxadiazoles with Phenyl Moieties

The synthesis of 1,2,4-oxadiazoles with a phenyl moiety at a position other than C5, and a different substituent at C5, can be achieved through various synthetic routes. One approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. tandfonline.com For instance, the reaction of a nitrile oxide with a pyran-3-carbonitrile can furnish a 5-substituted 1,2,4-oxadiazole where the substituent is a pyran-2-amine moiety. tandfonline.com

Another strategy involves the reaction of 2-chloro-N-hydroxy acetamidines with substituted benzoyl chlorides to prepare 5-aryl-3-chloromethyl-1,2,4-oxadiazole intermediates. rjptonline.org Furthermore, 3,5-disubstituted-1,2,4-oxadiazoles can be prepared through the O-acylation of amidoximes with activated carboxylic acid derivatives, followed by intramolecular cyclodehydration. researchgate.net This allows for the introduction of a phenyl group at either the 3 or 5 position, depending on the choice of amidoxime and acylating agent. researchgate.net

Table 4: Synthesis of 5-Substituted 1,2,4-Oxadiazoles with Phenyl Moieties

| Starting Materials | Method | Product | Reference |

| Hydroximoyl chloride, 4H-pyran-3-carbonitriles | 1,3-Dipolar Cycloaddition | 5-[(4-chlorophenyl)sulfanyl]-6-methyl-4-aryl-3-(3-aryl-1,2,4-oxadiazol-5-yl)-4H-pyran-2-amines | tandfonline.com |

| 2-Chloro-N-hydroxy acetamidines, Substituted benzoyl chlorides | Acylation and Cyclization | 5-Aryl-3-chloromethyl-1,2,4-oxadiazoles | rjptonline.org |

| Amidoximes, Anhydrides | O-acylation and Cyclodehydration | Substituted 1,2,4-oxadiazoles | researchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a significant advancement in synthetic chemistry, offering substantial improvements over conventional heating methods. nih.govnih.gov This technology utilizes microwave radiation to heat reactions, which can lead to remarkable reductions in reaction times, increased product yields, and enhanced product purity. nih.govwjarr.com The application of microwave energy is particularly advantageous in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles, aligning with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. nih.govscholarsresearchlibrary.com

A notable application is the one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This method involves the reaction of nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation without a solvent, achieving good to excellent yields ranging from 81% to 98%. organic-chemistry.orgorganic-chemistry.org The process begins with the in situ formation of amidoximes from nitriles and hydroxylamine, which then react with Meldrum's acids to form the final oxadiazole products. organic-chemistry.org This approach is lauded for its efficiency, short reaction times, and avoidance of toxic reagents like acid chlorides. organic-chemistry.org

Another efficient microwave-assisted method involves the cyclization of amidoximes with acyl chlorides under solvent-free conditions. researchgate.net This rapid and high-yielding reaction provides a straightforward route to various 1,2,4-oxadiazole derivatives. researchgate.net For instance, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been successfully carried out by reacting substituted amidoximes with acylating agents like p-nitrobenzoyl chloride, resulting in good yields. researchgate.net

Furthermore, microwave irradiation has been effectively used in the heterocyclization of amidoximes with carboxylic acid esters or acyl chlorides in the presence of catalysts such as NH₄F/Al₂O₃ or K₂CO₃. nih.gov Researchers have also reported the synthesis of pyrazole (B372694) and oxadiazole hybrids where the microwave-assisted approach reduced the reaction time from 7–9 hours (conventional method) to just 9–10 minutes, with a significant increase in product yield. nih.govacs.org Similarly, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted with (bromomethyl)phenyl or bromoalkyl groups have been obtained through microwave-assisted cyclodehydration. mdpi.com

The table below summarizes various microwave-assisted synthetic approaches for oxadiazole derivatives, highlighting the reaction conditions and outcomes.

| Reactants | Catalyst/Conditions | Product | Yield | Ref. |

| Nitriles, Hydroxylamine, Meldrum's acids | Microwave, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | 81-98% | organic-chemistry.org, organic-chemistry.org |

| Amidoximes, Acyl chlorides | Microwave, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | Good | researchgate.net |

| Amidoximes, Carboxylic acid esters/acyl chlorides | NH₄F/Al₂O₃ or K₂CO₃, Microwave | 1,2,4-Oxadiazole derivatives | N/A | nih.gov |

| N'-...-benzohydrazide (chalcone), Acetic anhydride | Microwave, 140 °C | Pyrazole-oxadiazole hybrids | 79-92% | nih.gov, acs.org |

| 2-Bromo-N'-phenylacetohydrazide derivatives, POCl₃ | Microwave, 60-80 °C | 2-Alkyl-5-phenyl-1,3,4-oxadiazole derivatives | 66-93% | mdpi.com |

Solvent-Free and Other Green Chemistry Protocols for Oxadiazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scholarsresearchlibrary.com In the synthesis of oxadiazoles (B1248032), several environmentally benign protocols have been developed, including solvent-free reactions, the use of greener catalysts, and alternative energy sources like ultrasound and visible light. nih.gov

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry. A prominent example is the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a grinding technique. tandfonline.comresearchgate.net This method involves grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. tandfonline.com The reaction proceeds efficiently without the need for any organic solvent, and the workup is simplified, making it an eco-friendly alternative to traditional methods that use toxic oxidizing agents. tandfonline.com

Another solvent-free approach is the reaction of arylamidoximes with α-hydroxy esters, which yields 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles without the need for a solvent or a base. journalirjpac.com The one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and acid chlorides mediated by potassium phosphate (B84403) (K₃PO₄) also proceeds under mild, solvent-free conditions. researchgate.net

Other Green Protocols:

Beyond completely solvent-free methods, other green chemistry approaches have been successfully applied to oxadiazole synthesis.

Graphene Oxide (GO) Catalysis: An innovative method utilizes graphene oxide as an inexpensive, metal-free, and heterogeneous carbocatalyst for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO exhibits dual functionality, acting as both a solid acid catalyst and an oxidizing agent in the oxidative cyclization of intermediates. nih.gov

Visible-Light Photoredox Catalysis: A "green chemistry" approach for the synthesis of 2,3,5-trisubstituted-1,2,4-oxadiazoles involves the [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes. nih.gov This reaction is mediated by an organic dye photoredox catalyst (9-mesityl-10-methylacridinium perchlorate) and is initiated by visible light, offering an environmentally friendly synthetic route. However, this method has been noted to produce moderate yields. nih.gov

Ultrasound-Mediated Synthesis: Ultrasound irradiation is another green technique that enhances reaction rates and yields. This method is considered eco-friendly due to energy conservation and waste minimization compared to conventional techniques. nih.gov

The following table summarizes various green synthetic protocols for oxadiazole derivatives.

| Method/Catalyst | Reactants | Product | Key Features | Ref. |

| Grinding | Aromatic hydrazides, Aryl aldehydes, Iodine | 2,5-Disubstituted 1,3,4-oxadiazoles | Solvent-free, avoids toxic reagents | tandfonline.com, researchgate.net |

| Solvent-free heating | Arylamidoximes, α-Hydroxy esters | 3-Aryl-5-hydroxyalkyl-1,2,4-oxadiazoles | No solvent or base required | journalirjpac.com |

| Graphene Oxide (GO) | Amidoximes, Aldehydes | 3,5-Disubstituted 1,2,4-oxadiazoles | Metal-free, heterogeneous dual-function catalyst | nih.gov |

| Visible-light photoredox catalysis | Disubstituted-2H-azirines, Nitrosoarenes | 2,3,5-Trisubstituted-1,2,4-oxadiazoles | Environmentally friendly conditions, uses visible light | nih.gov |

| Ultrasound irradiation | N/A | Oxadiazole derivatives | Enhanced reaction rates and yields, energy efficient | nih.gov |

Intrinsic Reactivity and Mechanistic Investigations of the 1,2,4 Oxadiazole Ring System

Electrophilic and Nucleophilic Characteristics of Ring Atoms

The arrangement of heteroatoms in the 1,2,4-oxadiazole (B8745197) ring dictates the electronic characteristics of its constituent atoms. The carbon atoms at positions C3 and C5 exhibit electrophilic properties, making them susceptible to nucleophilic attack. researchgate.netchim.itchemicalbook.com This reactivity is particularly enhanced when electron-withdrawing groups are attached to these positions. chim.itresearchgate.net In contrast, the nitrogen atom at position N4 behaves as a nucleophilic, pyridine-like center. The N2 atom is considered ambiphilic, though it is not typically attacked by external nucleophiles, which preferentially target the C3 and C5 positions. However, N2 plays a crucial role as an electrophilic site in intramolecular rearrangements. chim.it

The ring's low aromaticity and the weak, easily cleavable O-N bond contribute significantly to its tendency to undergo ring-opening reactions. researchgate.netchim.it The ring oxygen can act as an effective internal leaving group, facilitating these transformations. Due to the electron-withdrawing nature of the heteroatoms, the C3 and C5 positions are generally inert to electrophilic substitution reactions like halogenation or nitration. chemicalbook.comnih.gov

Table 1: Reactivity of Atoms in the 1,2,4-Oxadiazole Ring

| Ring Atom | Position | Electronic Character | Common Reactions |

| O | 1 | Good Internal Leaving Group | Ring-opening, Rearrangements |

| N | 2 | Electrophilic (in intramolecular reactions) | Boulton-Katritzky Rearrangement |

| C | 3 | Electrophilic | Nucleophilic Substitution, ANRORC |

| N | 4 | Nucleophilic (Pyridine-like) | Protonation |

| C | 5 | Electrophilic | Nucleophilic Substitution, ANRORC |

Thermal Rearrangement Reactions

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal transformation of 1,2,4-oxadiazoles. chim.it This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen atom acting as a leaving group, resulting in the formation of a new, more stable heterocyclic system. chim.it

A key variant of the BKR is the Migration-Nucleophilic Attack-Cyclization (MNAC) mechanism. This is observed in the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazole derivatives. chim.it DFT studies have shown that in the base-catalyzed thermal rearrangement of 3-acylamino-5-methylisoxazoles, the BKR pathway to form 3-acetonyl-1,2,4-oxadiazoles is significantly favored over other routes. nih.gov At higher temperatures, these oxadiazole intermediates can then undergo an MNAC rearrangement to yield more stable 2-acylaminooxazoles. nih.gov

The structure of the side chain at the C3 position profoundly influences the course and outcome of thermal rearrangements. The BKR is contingent on the presence of a side chain containing a nucleophilic center. For instance, the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones, which have an NNC sequence in the side chain, leads to the formation of 1,2,4-triazole (B32235) derivatives. researchgate.netunipa.it This was the first reported example of a BKR involving an NNC side chain at C3. researchgate.netunipa.it Similarly, side chains with NCC or CNC sequences can rearrange to form imidazoles. chim.it

The electronic properties of substituents on the side chains also play a critical role. In studies of the BKR of 3-(2-aminoaryl)-1,2,4-oxadiazoles to 3-(acylamino)-1H-indazoles, the tendency for rearrangement was governed by the electronic nature of substituents on the aryl ring. thieme-connect.com Furthermore, it has been noted that 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are generally unstable in the presence of acids and bases, readily rearranging to spiropyrazolinium salts. mdpi.com This reactivity has led to the hypothesis that in some biological screenings, the observed activity may be due to the rearranged products rather than the initial oxadiazole compounds. mdpi.com

Photochemical Rearrangements and Ring Transformations (e.g., RCE, ICI)

1,2,4-oxadiazoles undergo various photochemical rearrangements, often initiated by the cleavage of the O-N bond upon UV irradiation. acs.orgrsc.org The subsequent reaction pathways are highly dependent on the substituents and the reaction medium. acs.orgrsc.org

Theoretical studies on the parent 1,2,4-oxadiazole have identified several potential photochemical pathways, including a direct mechanism, a ring contraction-ring expansion (RCRE) mechanism, and an internal cyclization-isomerization (ICI) mechanism. nih.gov The preferred route often involves the molecule moving from the Franck-Condon region to a conical intersection, which then leads to the photoproduct in a barrierless, one-step process. nih.gov

For substituted 1,2,4-oxadiazoles, such as 3-amino-5-aryl-1,2,4-oxadiazoles, irradiation in methanol (B129727) can lead to photoisomerization into 1,3,4-oxadiazoles, likely via an RCRE route. rsc.orgresearchgate.net In contrast, irradiating 3,5-diphenyl-1,2,4-oxadiazole (B189376) results mainly in open-chain products from the reaction of a photolytic intermediate with the solvent. rsc.org The presence of an o-aminophenyl group at C3 can lead to the formation of indazoles and benzimidazoles upon irradiation. acs.orgacs.org

The competition between different photochemical pathways, such as RCRE, ICI, and MNAC, has been investigated through DFT calculations for 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles. nih.govscilit.com The product selectivity in these cases depends on the number of hydrogen atoms on the amino group and the relative stability of intermediates and transition states. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions and ANRORC-like Rearrangements

The electrophilic nature of the C3 and C5 positions of the 1,2,4-oxadiazole ring makes them susceptible to nucleophilic attack, including Nucleophilic Aromatic Substitution (SNAr) and Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangements. chim.itchemicalbook.com

The ANRORC mechanism is particularly significant for 1,2,4-oxadiazoles bearing electron-withdrawing groups, such as perfluoroalkyl or polyfluoroaryl moieties, which activate the C5 position. chim.it In this process, a bidentate nucleophile like hydrazine (B178648) attacks the C5 position, leading to an open-ring intermediate that subsequently cyclizes to form a new heterocyclic ring. chim.it Depending on the starting material, this can result in five-membered ([3+2] ANRORC) or six-membered ([4+2] ANRORC) heterocyclic products. chim.it For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299) can proceed through an ANRORC pathway to yield tetrahydro-isoxazolo-[3,4-d]-pyrimidines. researchgate.net

Theoretical studies on the ANRORC-like rearrangement between polyfluoroaryl-1,2,4-oxadiazoles and methylhydrazine have provided detailed mechanistic insights. uchile.clrsc.orgrsc.org The most favorable path involves an initial attack on the aryl moiety, followed by a cyclization step that forms a spiro intermediate, which is the rate-determining step. uchile.clrsc.orgrsc.org

Electrophilic Additions to Unsaturated Side Chains of 5-Phenyl-1,2,4-Oxadiazoles

While the 1,2,4-oxadiazole ring itself is generally unreactive towards electrophiles, unsaturated side chains attached to the ring can undergo electrophilic addition reactions. For instance, 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles react with arenes in the presence of triflic acid (TfOH) in a metal-free reaction. beilstein-journals.org This process involves the regioselective hydroarylation of the carbon-carbon double bond in the side chain. beilstein-journals.org DFT calculations and NMR studies suggest that the reaction proceeds through a highly reactive N4,C-diprotonated intermediate. beilstein-journals.org

Similarly, 5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoles undergo electrophilic addition to the acetylene (B1199291) bond in the presence of a Brønsted superacid like TfOH. beilstein-journals.org This leads to products of hydroarylation. beilstein-journals.org In a different type of reaction involving an unsaturated side chain, 3-vinyl- and 5-vinyl-1,2,4-oxadiazoles can act as nucleophilic partners in Morita-Baylis-Hillman (MBH) and aza-MBH reactions, respectively. thieme-connect.comnih.govacs.orgsorbonne-universite.fr For example, 5-aryl-3-vinyl-1,2,4-oxadiazoles react with N-sulfonylimines in a DABCO/AcOH catalyzed aza-MBH reaction. thieme-connect.comsorbonne-universite.fr

Table 2: Summary of Reactions Involving Unsaturated Side Chains

| Starting Material Type | Reagent/Reaction Type | Product Type | Reference |

| 5-(2-Arylethenyl)-1,2,4-oxadiazole | Arenes/TfOH | 5-(2,2-Diarylethyl)-1,2,4-oxadiazole | beilstein-journals.org |

| 5-(2-Arylethynyl)-1,2,4-oxadiazole | Arenes/TfOH | 5-(2,2-Diarylethenyl)-1,2,4-oxadiazole | beilstein-journals.org |

| 3-Vinyl-1,2,4-oxadiazole | N-sulfonylimines/aza-MBH | α-Alkylidene-β-amino carbonyl compounds | thieme-connect.comsorbonne-universite.fr |

| 5-Vinyl-1,2,4-oxadiazole | Aldehydes/MBH | Heterocyclic MBH adducts | nih.govacs.org |

Structural Modifications and Derivative Chemistry of 5 Phenyl 1,2,4 Oxadiazole

Functionalization of the Phenyl Ring and Oxadiazole Core

The chemical architecture of 5-phenyl-1,2,4-oxadiazole allows for functionalization at multiple sites, including the phenyl ring and the C3 and C5 positions of the oxadiazole core. This versatility enables the generation of a wide array of derivatives with tailored properties.

One powerful strategy for modifying the phenyl ring is through transition-metal-catalyzed C-H bond activation. Rhodium(III) catalysis, for example, has been effectively used to achieve double C-H functionalization of phenyl oxadiazoles (B1248032). rsc.orgijpsonline.com In these reactions, the oxadiazole ring often acts as a directing group, guiding the catalyst to functionalize the ortho-position of the phenyl ring. rsc.orgacs.org This approach has been used in annulation reactions with compounds like alkynes or diazo compounds to construct fused heterocyclic systems, such as pyran-fused isoquinolines. rsc.orgijpsonline.com Similarly, cobalt(III) catalysts have been employed to construct 1-aminoisoquinolines using the oxadiazole as a directing group. rsc.org

Beyond C-H activation, the phenyl ring at the C5 position can be decorated with various biologically relevant pharmacophores. bohrium.com Studies have focused on introducing substituents at the ortho position that possess hydrogen bond donor or acceptor characteristics. bohrium.com This includes the incorporation of motifs like hydrazide, N-acylhydrazone, phenyl triazole, and o-nitrophenyl groups. bohrium.com Further modifications involve bridging aryl or heteroaryl motifs to the ortho position of the phenyl ring via linkers of varying lengths. bohrium.com

The oxadiazole core itself is readily modified. A common approach involves the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, where various aryl or alkyl groups can be installed at both the C3 and C5 positions. arkat-usa.orgresearchgate.netresearchgate.net For instance, derivatives can be synthesized with a phenyl, benzyl, or 4-trifluoromethylphenyl group at the C3 position while retaining or modifying the phenyl group at the C5 position. bohrium.com One-pot parallel synthesis methods have been developed, starting from nitriles and carboxylic acids, to efficiently generate libraries of 3,5-disubstituted-1,2,4-oxadiazoles. arkat-usa.org Metalation of the oxadiazole scaffold using sterically hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) or related zinc bases provides another route to functionalization by allowing subsequent reactions with various electrophiles. bingol.edu.tr

Table 1: Selected Methods for Functionalization of the Phenyl-1,2,4-Oxadiazole Scaffold

| Position of Functionalization | Method | Reagents/Catalysts | Resulting Structure |

| Phenyl Ring (ortho-C-H) | Rh(III)-Catalyzed Annulation | [CpRhCl₂]₂, Diazo compounds | Pyran-fused Isoquinolines |

| Phenyl Ring (ortho-C-H) | Rh(III)-Catalyzed Annulation | [CpRhCl₂]₂, Alkynes | 1-(Acylamino)isoquinolines |

| Phenyl Ring (ortho) | Substitution | Hydrazide, N-acylhydrazone | Decorated Phenyl Ring |

| Oxadiazole Core (C3/C5) | One-pot Parallel Synthesis | Nitriles, Carboxylic Acids, EDC, HOAt | 3,5-Disubstituted-1,2,4-oxadiazoles |

| Oxadiazole Core | Metalation-Electrophilic Trap | TMPMgCl·LiCl, Electrophiles | Functionalized Oxadiazole Ring |

Synthesis of Halogenated and Other Electronically Modulated Derivatives

Introducing substituents that modulate the electronic properties of the this compound ring system is a key strategy in derivative synthesis. This is commonly achieved by incorporating halogen atoms or other electron-withdrawing or electron-donating groups onto the phenyl ring.

A range of halogenated derivatives has been synthesized. These include compounds with chloro, bromo, and fluoro substituents on the phenyl ring, often prepared from the corresponding substituted benzonitriles or benzoic acids. researchgate.netoup.com For example, 3,5-diaryl-1,2,4-oxadiazoles with various halogen substitutions have been synthesized by reacting the appropriate amidoxime (B1450833) with a halogenated acyl chloride. researchgate.net The synthesis of polyfluorinated derivatives, such as 5-(pentafluorophenyl)-3-phenyl-1,2,4-oxadiazole, has also been reported. jchemrev.com

Electron-withdrawing groups, such as the nitro group, are frequently incorporated. Nitrated derivatives have been synthesized by using starting materials like ortho- or para-nitrobenzoic acid to form the corresponding acyl chlorides for reaction with an amidoxime. researchgate.net The trifluoromethyl group (CF₃), another powerful electron-withdrawing substituent, has been introduced to create derivatives like 3-(4-trifluoromethylphenyl)-5-phenyl-1,2,4-oxadiazole. bohrium.com Conversely, electron-donating groups such as methoxy (B1213986) have also been used to modify the phenyl ring's electronic character. oup.com

These modifications significantly influence the molecule's chemical reactivity and physical properties. For example, the presence of multiple fluorine atoms on the phenyl ring can make the oxadiazole C5 position susceptible to nucleophilic attack, leading to ring-opening and rearrangement reactions. jchemrev.com

Table 2: Examples of Electronically Modulated this compound Derivatives

| Derivative Type | Substituent | Position of Substitution | Synthetic Precursor Example |

| Halogenated | -Cl, -Br, -F | Phenyl Ring | p-Chlorobenzonitrile, 3-Cyano-pyridine |

| Halogenated | -CF₃ | Phenyl Ring (C3) | 4-Trifluoromethylphenyl precursors |

| Polyhalogenated | Pentafluorophenyl | Phenyl Ring (C5) | Pentafluorophenyl precursors |

| Electron-Withdrawing | -NO₂ | Phenyl Ring | o/p-Nitrobenzoyl chloride |

| Electron-Donating | -OCH₃ | Phenyl Ring | 4-Methoxybenzoic acid |

Preparation of Amino- and Thiol-Substituted 5-Phenyl-1,2,4-Oxadiazoles

The introduction of amino and thiol groups onto the 1,2,4-oxadiazole (B8745197) scaffold is of significant chemical interest. While methods for creating amino-substituted derivatives are well-established, the synthesis of their thiol counterparts is less straightforward for the 1,2,4-isomer.

A convenient, one-step method for preparing 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of amidoximes, such as benzamidoxime (B57231), with carbodiimides. researchgate.net The reaction conditions can be tuned to produce different derivatives; for example, alkyl carbodiimides react in toluene (B28343) to yield 5-alkylamino-1,2,4-oxadiazoles, while aromatic carbodiimides in DMF lead to 5-arylamino-1,2,4-oxadiazoles. An alternative two-step procedure has also been reported, which first involves forming a 5-trichloromethyl- or 5-chloro-1,2,4-oxadiazole (B3186928) from an amidoxime. This is followed by a nucleophilic substitution reaction where the trichloromethyl or chloro group is displaced by the desired amine.

In contrast to the well-documented synthesis of amino derivatives, there is a notable lack of reported methods for the direct synthesis of thiol-substituted 5-phenyl-1,2,4-oxadiazoles. The scientific literature is instead replete with methods for the synthesis of the isomeric 5-substituted-1,3,4-oxadiazole-2-thiols. These are typically prepared by the cyclization of an acid hydrazide (e.g., benzohydrazide) with carbon disulfide in an alkaline medium like ethanolic potassium hydroxide (B78521). This reaction proceeds to form the stable 1,3,4-oxadiazole-2-thione tautomer. While this method is robust for the 1,3,4-isomer, it does not yield the 1,2,4-thiol isomer. The challenge appears to lie in the specific cyclization chemistry required to form the 1,2,4-oxadiazole ring with a thiol substituent.

Table 3: Synthetic Routes to Amino-Substituted 1,2,4-Oxadiazoles

| Target Derivative | Method | Starting Materials | Key Reagents/Conditions |

| 5-Alkylamino-1,2,4-oxadiazole | One-step reaction | Amidoxime, Alkyl Carbodiimide | Toluene |

| 5-Arylamino-1,2,4-oxadiazole | One-step reaction | Amidoxime, Aryl Carbodiimide | DMF |

| 5-Amino-1,2,4-oxadiazole | Two-step substitution | 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole, Amine | Methanol (B129727) |

Coordination Chemistry: this compound as a Ligand in Metal Complexes

The nitrogen atoms within the 1,2,4-oxadiazole ring make it an effective ligand for coordinating with metal ions. Derivatives of this compound have been utilized both as chelating ligands that bind directly to a metal center and as directing groups in metal-catalyzed reactions.

Research has demonstrated the synthesis of transition metal complexes using appropriately functionalized 1,2,4-oxadiazole ligands. For instance, 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole has been used as a chelating ligand to form complexes with Ni(II), Cu(II), and Zn(II). In these complexes, the ligand coordinates to the metal center through one of the oxadiazole nitrogen atoms and the nitrogen atom of the pyridyl substituent, forming a stable chelate ring.

The 1,2,4-oxadiazole moiety also functions as an effective directing group in transition-metal-catalyzed C-H activation reactions. rsc.org In these transformations, the oxadiazole ring coordinates to the metal catalyst, positioning it to selectively activate a C-H bond on an adjacent part of the molecule, typically the ortho-position of a phenyl ring. rsc.orgacs.org This strategy has been successfully employed in Rh(III)-catalyzed annulative couplings with alkynes to produce 1-(acylamino)isoquinolines, where the oxadiazole ring acts as both the directing group and an internal oxidant. acs.org Similar strategies have been developed using Rh(III) and Co(III) catalysts for various cycloaddition and annulation reactions to build complex heterocyclic systems. rsc.org

Table 4: this compound in Coordination Chemistry

| Role of Oxadiazole | Metal | Reaction Type | Product Example |

| Chelating Ligand | Ni(II), Cu(II), Zn(II) | Complexation | [M(3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole)₂Cl₂] |

| Directing Group | Rh(III) | C-H Activation/Annulation | 1-(Acylamino)isoquinolines |

| Directing Group | Rh(III) | C-H Activation/Annulation | Pyran-fused Isoquinolines |

| Directing Group | Co(III) | C-H Activation/Cyclization | 1-Aminoisoquinolines |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For 5-phenyl-1,2,4-oxadiazole derivatives, these methods are used to confirm the presence of the oxadiazole ring and other key structural features.

FT-IR Spectroscopy: The FT-IR spectrum of a this compound derivative will show characteristic absorption bands. Key vibrations include:

C=N stretching: This vibration, characteristic of the oxadiazole ring, is typically observed in the range of 1550-1650 cm⁻¹. For example, in (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole, a band appears at 1577 cm⁻¹. nih.gov

C-O-C stretching: The stretching of the C-O-C group within the oxadiazole ring usually gives rise to bands in the 1100-1250 cm⁻¹ region.

Aromatic C=C stretching: These are typically seen as a series of bands in the 1400-1600 cm⁻¹ range.

Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.

In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), mixed C=C and C=N stretching modes were experimentally observed at 1602, 1546, and 1481 cm⁻¹. ajchem-a.com The C-O stretching vibrations were found at 1226 and 1149 cm⁻¹. ajchem-a.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For related oxadiazole structures, Raman spectra have been used to identify C=N stretching frequencies and C-C in-plane bending. journalpressindia.com Theoretical calculations are often employed alongside experimental data to achieve a complete assignment of vibrational modes. researchgate.net

Interactive Table: Key FT-IR Vibrational Frequencies for a this compound Derivative

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3062 | nih.gov |

| C=C (alkenyl) stretch | 1641 | nih.gov |

| C=N (oxadiazole) stretch | 1577 | nih.gov |

| Aromatic C=C stretch | 1440 | nih.gov |

| C-O (oxadiazole) stretch | 1359 | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound compounds.

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry often reveals a prominent molecular ion peak (M⁺), confirming the molecular weight. The fragmentation patterns observed can also provide structural clues. For instance, the mass spectrum of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) shows the molecular ion peak at m/z 194. rsc.org A characteristic fragmentation for aryl-1,2,4-oxadiazoles involves cleavage of the heterocyclic ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized derivative. For example, the HRMS (ESI) data for 3-phenyl-5-(phenylethynyl)-1,2,4-oxadiazole showed a [M+Na]⁺ ion at m/z 269.0685, which corresponds to the calculated value for C₁₆H₁₀N₂NaO. beilstein-journals.org Similarly, for (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole, the calculated [M+H]⁺ was 249.1022 and the found value was 249.1028, confirming the formula C₁₆H₁₃N₂O⁺. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties Investigations

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of these compounds.

UV-Vis Spectroscopy: Phenyl-substituted oxadiazoles (B1248032) typically exhibit strong absorption bands in the UV region. wordpress.com The five-membered oxadiazole ring itself is not fluorescent, but when attached to phenyl rings, strong absorption and fluorescence are observed. wordpress.com For a series of 2-R-5-phenyl-1,3,4-oxadiazoles (a related isomer class), intense absorption maxima were observed around 300 nm. researchgate.netnih.gov The position and intensity of these bands can be influenced by substituents and the solvent used. jlu.edu.cn Studies on spin-coated films of a related oxadiazole derivative showed broadened spectral profiles compared to solutions, indicating aggregation effects. wordpress.com

Fluorescence Spectroscopy: Many this compound derivatives exhibit fluorescence. Upon excitation at their absorption maxima, they can emit light at a longer wavelength (a Stokes shift). For example, 2-R-5-phenyl-1,3,4-oxadiazoles, when excited around 300 nm, showed intense fluorescence in the 325 to 425 nm range. researchgate.netnih.gov The introduction of different alkyl or aryl groups can significantly alter the fluorescence properties, including the emission wavelength and quantum yield. semanticscholar.org These properties are crucial for applications in materials science, such as in organic light-emitting devices (OLEDs).

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

For 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, XRD analysis revealed that the molecule crystallizes in the triclinic space group. iucr.org The analysis showed that the oxadiazole ring is nearly coplanar with the adjacent phenyl ring (dihedral angle of 2.3°) and slightly twisted relative to the dichlorophenyl ring (dihedral angle of 9.5°). iucr.org In the crystal structure of a related 5-phenyl-1,3,4-oxadiazol-2-amine, the phenyl ring was inclined to the planar oxadiazole ring by 13.42°. nih.gov These studies provide precise measurements of bond lengths, such as C=N bonds around 1.28-1.29 Å and C-O bonds around 1.36-1.37 Å within the oxadiazole ring. nih.gov XRD also elucidates intermolecular forces, such as C-H⋯Cl interactions or N-H⋯N hydrogen bonds, which dictate the packing of molecules in the crystal lattice. iucr.orgnih.gov

Interactive Table: Crystal Data for a this compound Derivative

| Parameter | 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole | Reference |

| Formula | C₁₄H₈Cl₂N₂O | iucr.org |

| Molecular Weight | 291.12 | iucr.org |

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 3.8035 (2) | iucr.org |

| b (Å) | 10.9666 (7) | iucr.org |

| c (Å) | 14.6949 (9) | iucr.org |

| α (°) | 99.044 (2) | iucr.org |

| β (°) | 91.158 (2) | iucr.org |

| γ (°) | 98.891 (2) | iucr.org |

| Volume (ų) | 597.43 (6) | iucr.org |

| Z | 2 | iucr.org |

Theoretical and Computational Chemistry Approaches to 5 Phenyl 1,2,4 Oxadiazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study oxadiazole systems to predict their molecular geometry, electronic properties, and reactivity. researchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. This process determines the most stable three-dimensional arrangement of atoms and calculates key structural parameters like bond lengths and angles. For substituted phenyl-1,2,4-oxadiazoles, a key structural feature is the relative orientation of the phenyl and oxadiazole rings. In many cases, these rings are found to be coplanar or nearly coplanar to maximize π-conjugation. beilstein-journals.org

Conformational analysis of related substituted 1,3,4-oxadiazoles has shown that molecules with a single aromatic ring substituent, such as phenyl, tend to adopt a planar structure. beilstein-journals.org While specific data for the unsubstituted 5-Phenyl-1,2,4-oxadiazole is not detailed in the provided context, studies on closely related derivatives, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), have been performed using the B3LYP/6-311++G(d,p) level of theory to determine optimized parameters. ajchem-a.com In one study, the optimized structure of a derivative was found to have C1 point group symmetry, and analysis of the dihedral angles indicated that the rings were on the same plane. ajchem-a.com

Table 1: Selected Optimized Geometrical Parameters for a 1,3,4-Oxadiazole (B1194373) Derivative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole)

| Parameter | Bond | Length (Å) |

| Bond Length | C-O | 1.368 - 1.366 |

| C-C (inter-ring) | 1.456 - 1.457 | |

| C-F | 1.352 |

Data sourced from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, which serves as a representative example of computational analysis on phenyl-oxadiazole systems. ajchem-a.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com

A small energy gap suggests that a molecule is more reactive and has lower kinetic stability, as less energy is required to promote an electron to an excited state. tandfonline.com DFT calculations are routinely used to compute these orbital energies and the corresponding energy gap. For a series of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-n-phenylacetamide derivatives, HOMO-LUMO energies were calculated using DFT at the B3LYP/6-311G(d,p) level, revealing that the final products were more reactive than the starting materials, as indicated by lower energy gap values ranging from 4.3 to 4.7 eV. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gaps for 1,2,4-Oxadiazole (B8745197) Derivatives

| Compound (Substituent on Aryl Ring) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| H | -6.29 | -1.77 | 4.52 |

| 4-Cl | -6.36 | -2.01 | 4.35 |

| 4-Br | -6.37 | -2.04 | 4.33 |

| 4-F | -6.34 | -1.83 | 4.51 |

| 4-NO₂ | -6.35 | -1.99 | 4.36 |

| 2-Cl | -6.27 | -1.74 | 4.53 |

| 2-NO₂ | -6.23 | -1.53 | 4.70 |

Data represents calculated values for 2-(3-aryl- tandfonline.comnahrainuniv.edu.iqnih.govoxadiazol-5-yl)-N-phenyl-acetamide derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.com The MEP surface is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green represents regions of neutral potential.

For oxadiazole derivatives, MEP analyses consistently show negative potential localized around the electronegative nitrogen atoms of the oxadiazole ring, identifying them as the primary sites for electrophilic interaction. ajchem-a.comnahrainuniv.edu.iq The hydrogen atoms typically exhibit the most positive potential. ajchem-a.com This mapping helps to explain intermolecular interactions, such as hydrogen bonding, and provides a rationale for the observed reactivity of the molecule. ajchem-a.com

Beyond the HOMO-LUMO gap, DFT calculations allow for the determination of various global reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are derived from the HOMO and LUMO energies based on Koopmans' theorem.

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is more stable. researchgate.net

Chemical Softness (S = 1/η): The reciprocal of hardness; a measure of reactivity.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These quantum chemical descriptors provide a comprehensive picture of the molecule's reactivity profile. researchgate.net

Table 3: Global Reactivity Descriptors for 1,2,4-Oxadiazole Derivatives

| Compound (Substituent on Aryl Ring) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Global Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| H | 6.29 | 1.77 | 4.03 | 2.26 | 0.4424 | 3.5931 |

| 4-Cl | 6.36 | 2.01 | 4.185 | 2.175 | 0.4597 | 4.0262 |

| 4-Br | 6.37 | 2.04 | 4.205 | 2.165 | 0.4618 | 4.0836 |

| 4-F | 6.34 | 1.83 | 4.085 | 2.255 | 0.4434 | 3.7000 |

| 4-NO₂ | 6.35 | 1.99 | 4.17 | 2.18 | 0.4587 | 3.9882 |

| 2-Cl | 6.27 | 1.74 | 4.005 | 2.265 | 0.4415 | 3.5408 |

| 2-NO₂ | 6.23 | 1.53 | 3.88 | 2.35 | 0.4255 | 3.2030 |

Data represents calculated values for 2-(3-aryl- tandfonline.comnahrainuniv.edu.iqnih.govoxadiazol-5-yl)-N-phenyl-acetamide derivatives. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are a powerful method for predicting and interpreting various types of spectra, including infrared (IR) and UV-Vis. growingscience.comresearchgate.net Theoretical vibrational (IR) spectra can be computed, and the calculated wavenumbers often show excellent agreement with experimental data, especially after applying a scaling factor to account for anharmonicity and other systematic errors. ajchem-a.com This correlation allows for precise assignment of vibrational modes observed in experimental spectra. ajchem-a.com

For example, a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole demonstrated a strong correlation between the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and those obtained from experimental FT-IR spectra. ajchem-a.com Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the nature of electronic transitions, which often correspond to HOMO→LUMO excitations. beilstein-journals.org

Computational Studies on Reactivity and Reaction Mechanisms

The 1,2,4-oxadiazole ring is a versatile heterocyclic system with distinct reactive sites. chim.it The N(3) atom exhibits nucleophilic character, the carbon atoms are electrophilic, and the O-N bond has a low level of aromaticity, making it susceptible to cleavage. chim.it These features lead to numerous thermal or photochemical rearrangements into other heterocyclic systems. chim.it

A prominent reaction studied computationally is the Boulton-Katritzky Rearrangement (BKR), which involves an internal nucleophilic substitution. chim.it A combined kinetic and DFT study was conducted on the rearrangement of the Z-hydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole into a corresponding triazole. acs.orgresearchgate.net The theoretical investigation, performed at the DFT level, examined a model system and emulated the solvent effect using a continuum model. acs.orgresearchgate.net The computations revealed that the reaction proceeds through a concerted, highly asynchronous pathway where the nucleophilic attack and proton transfer occur in the same kinetic step, with water molecules playing a crucial role as a base. acs.org

Computational studies have also been employed to understand other reaction pathways, such as the Additive Nucleophilic Ring Opening and Recyclization (ANRORC) mechanism observed in polyfluoroaryl-1,2,4-oxadiazoles. chim.it These theoretical investigations are vital for understanding the complex reactivity patterns of the 1,2,4-oxadiazole nucleus and for designing novel synthetic routes.

Structure-Activity Relationship (SAR) and Ligand-Target Interaction Studies (Computational Aspects)

Theoretical and computational chemistry approaches are pivotal in understanding the interactions between the this compound scaffold and its biological targets. These methods provide critical insights into structure-activity relationships (SAR), guiding the design of more potent and selective derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to understand the binding modes of this compound derivatives with various biological targets, thereby explaining their biological activity and guiding SAR studies.

Research has shown that derivatives of this compound can be effectively studied using molecular docking to understand their potential as therapeutic agents. For instance, a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) were synthesized and evaluated as anticancer agents. nih.gov The compound with an unsubstituted phenyl ring attached to the 1,2,4-oxadiazole moiety, 1-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, showed significant anticancer activity against several cell lines. nih.gov Molecular docking studies of these derivatives into the active site of the Human VEGFR-2 enzyme were performed to rationalize their biological activity. nih.gov

Similarly, docking studies were conducted on 3-(2H-chromen-3-yl)-5-phenyl-1,2,4-oxadiazole and its derivatives with bovine serum albumin (BSA) to determine their binding sites and affinity. researchgate.net These computational analyses are crucial for designing molecules with specific binding characteristics. researchgate.net

In the pursuit of new nematicides, derivatives of 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole were investigated. Molecular docking of a highly active compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), with acetylcholinesterase (AChE) from Tetronarce californica (PDB ID: 6H14) helped to elucidate its binding mode, as the 3D structure for the target nematode's AChE was unavailable. mdpi.com

Furthermore, in the development of treatments for type 2 diabetes, novel 5-phenyl-substituted 1,2,4-oxadiazoles were evaluated as DPP-4 inhibitors. mdpi.com Molecular docking analysis was instrumental in identifying the most potent inhibitors and understanding their interaction with the enzyme's active site. mdpi.com The search for novel antiviral agents has also utilized these techniques. A study identified 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline as a potent inhibitor of the Zika virus, with SAR analysis indicating that substitutions on the aniline (B41778) nitrogen could enhance potency. bohrium.com

The following table summarizes the results of selected molecular docking studies involving this compound derivatives and their targets.

| Compound/Derivative | Target Protein (PDB ID) | Key Interacting Residues | Docking Score/Binding Affinity | Reference |

| 1-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | Human VEGFR-2 | Not specified | Not specified | nih.gov |

| 3-(2H-chromen-3-yl)-5-phenyl-1,2,4-oxadiazole | Bovine Serum Albumin (BSA) | Not specified | Not specified | researchgate.net |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Acetylcholinesterase (T. californica, 6H14) | Not specified | Not specified | mdpi.com |

| Isomeric 1,2,4-oxadiazole-substituted 2-azabicyclo[2.2.1]heptane derivatives | DPP-4 | Not specified | GScore provided in study | mdpi.com |

| 3-phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified | IC50 of 5.27 μM for most potent compound | nih.gov |

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are performed to understand the stability and dynamic behavior of ligand-protein complexes predicted by molecular docking. These simulations provide a more realistic physiological environment and can confirm the stability of the interactions observed in static docking poses over time.

For derivatives of the related 5-phenyl-1,3,4-oxadiazole scaffold, MD simulations have proven valuable. For example, a 100 ns MD simulation was used to confirm the stability of the complex formed between N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives and cholinesterase and BACE-1 enzymes, which are targets for Alzheimer's disease. acs.org Similarly, MD simulations were conducted for a hit molecule, 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole (4c), complexed with the estrogen receptor to study the stability and interactions of the protein-ligand complex in the context of breast cancer treatment. nih.gov

In a study directly involving the 1,2,4-oxadiazole ring, MD simulations were performed on methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate to complement docking studies. acs.org Another study used MD simulations to investigate the binding of 3–(4–chlorophenyl)–5–(4–fluorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole to single-stranded DNA/RNA, providing insights into its potential mechanism as an anti-cancer agent. sciepub.com

The stability of the complex between the nematicidal compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole and acetylcholinesterase was also assessed using MD simulations, lending further support to the docking results. mdpi.com These studies collectively highlight the importance of MD simulations in validating docking poses and providing a dynamic understanding of the ligand-target interactions, which is crucial for confirming the stability of the proposed binding mode.

The table below details findings from MD simulations on complexes involving oxadiazole derivatives.

| Compound/Derivative | Target | Simulation Duration | Key Findings | Reference |

| methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate | Not specified | Not specified | Complemented docking studies | acs.org |

| 3–(4–chlorophenyl)–5–(4–fluorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole | single-stranded DNA/RNA | Not specified | Provided information on binding and potential anticancer effects | sciepub.com |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Acetylcholinesterase | Not specified | Investigated the binding mode and stability | mdpi.com |

| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | Estrogen Receptor | Not specified | Studied the stability and interaction of the protein-ligand complex | nih.gov |

| Hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazole | hAChE, hBACE-1 | Not specified | Affirmed the binding interactions of the lead compound | bohrium.com |

Applications of 5 Phenyl 1,2,4 Oxadiazole in Materials Science and Industrial Chemistry

Utilization in Polymer Chemistry for Advanced Materials

The incorporation of the 1,2,4-oxadiazole (B8745197) ring into polymer backbones is a strategy for creating materials with enhanced performance characteristics. These polymers are noted for their high thermal and chemical stability. researchgate.net

Precursors for Heat-Resistant Polymers

The oxadiazole ring is inherently stable, and its inclusion in polymer chains can significantly enhance the thermal resistance of the resulting material. Aromatic poly-1,3,4-oxadiazoles, for instance, are known for their exceptional thermal stability, although their poor solubility can be a challenge for processing. utwente.nlnih.gov While much of the research has focused on the 1,3,4-isomer, the principles of thermal stability also apply to polymers derived from 1,2,4-oxadiazoles. These polymers are valuable in applications where materials are exposed to high temperatures. Research has shown that poly(oxadiazole-imide)s containing naphthalene (B1677914) units exhibit initial decomposition temperatures exceeding 430°C. researchgate.net The general class of oxadiazole-containing polymers is recognized for its use in producing heat-resistant materials. researchgate.netmdpi.com

Synthesis of Polymers with Tailored Thermal and Mechanical Properties

Derivatives of 5-phenyl-1,2,4-oxadiazole are employed as precursors to synthesize advanced polymers with specific, tailored properties. By incorporating different functional groups onto the phenyl or oxadiazole rings, chemists can fine-tune the thermal and mechanical characteristics of the resulting polymers. This allows for the creation of materials suited for demanding applications, such as durable coatings that require high resistance to environmental factors. chemimpex.com The introduction of flexible ether linkages, for example, can improve the solubility of polyoxadiazoles without compromising their high thermal stability, making them easier to process into films and other forms. nih.gov

Table 1: Properties of Oxadiazole-Containing Polymers

| Polymer Type | Monomers/Precursors | Key Properties | Reference |

|---|---|---|---|

| Poly(oxadiazole-naphthylimide)s | Aromatic oxadiazolediamines and naphthalene-containing dianhydrides | High thermal stability (Td > 430°C) | researchgate.net |

| Poly(1,3,4-oxadiazole-ether)s | 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole and 4,4′-bis(4-hydroxyphenyl) valeric acid | High thermal stability (decomposition > 410°C), improved solubility | nih.gov |

Optoelectronic Applications

The electronic properties of the this compound core, characterized by its electron-accepting nature, make it a valuable component in the design of optoelectronic materials. researchgate.net

Fluorescent Dyes and Biological Imaging Agents

Derivatives of this compound serve as fundamental building blocks for creating fluorescent dyes. These compounds are particularly useful in biological imaging, where they can enhance the visualization of cellular structures for diagnostic and research purposes. mdpi.com For example, the derivative 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a known precursor for such dyes. The photophysical properties can be tuned through chemical modification; for instance, introducing a hydroxyl group on the phenyl ring, as in 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, can enable excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence, a useful property for advanced sensors. Other complex oxadiazole-based systems have been developed as fluorescent sensors for specific ions like Zn(II) under physiological conditions. acs.org

Components in Organic Light-Emitting Diodes (OLEDs)

The oxadiazole moiety is a well-established component in materials for Organic Light-Emitting Diodes (OLEDs), often used for its electron-transporting capabilities. chemimpex.comgoogle.comresearchgate.net The 1,3,4-oxadiazole (B1194373) isomer, particularly 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD), is a classic example of an electron transport material that has been widely studied. chemimpex.comresearchgate.net Derivatives of this compound also find application in this field. For example, iridium(III) complexes incorporating phenyl-1,3,4-oxadiazole based ligands have been synthesized and used in high-performance OLEDs. bohrium.com These materials contribute to the efficiency and stability of the devices, which are used in modern displays and lighting solutions.

Table 2: Optoelectronic Applications of Phenyl-Oxadiazole Derivatives

| Compound/System | Application | Key Finding/Property | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | Precursor for fluorescent dyes | Serves as a building block for biological imaging agents. | |

| 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole | Potential fluorescent sensor | Exhibits dual fluorescence via excited-state intramolecular proton transfer (ESIPT). | |

| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) | OLED electron transport layer | A benchmark material for electron transport in OLEDs. | chemimpex.comresearchgate.net |

Role as Blowing Agents and Anti-Corrosion Agents

Beyond advanced polymers and electronics, the this compound scaffold is utilized in more traditional industrial applications, demonstrating its chemical versatility. researchgate.netresearchgate.netmdpi.com

Certain oxadiazolone compounds, which are structurally related to oxadiazoles (B1248032), have been identified as effective blowing agents for high-temperature thermoplastic polymers like polycarbonate. google.com These agents decompose at high temperatures to release gas, creating a foamed structure within the polymer. A key advantage of these specific oxadiazolones is their compatibility with the resin, which results in less degradation of the polymer during the foaming process compared to other chemical blowing agents. google.com

Furthermore, oxadiazole derivatives have proven to be effective corrosion inhibitors, particularly for mild steel in acidic environments. journal.fiasianpubs.org Compounds such as 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) and its methoxy-substituted analogue have demonstrated high inhibition efficiencies, reaching up to 98%. nih.gov These molecules function by adsorbing onto the metal surface, forming a protective layer that acts as a barrier to the corrosive medium. journal.firesearchgate.net The adsorption process, which can involve both physical and chemical interactions, is well-described by the Langmuir adsorption isotherm. asianpubs.orgnih.gov Electrochemical studies confirm that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. asianpubs.orgnih.gov

Table 3: Industrial Applications of Oxadiazole Derivatives

| Application | Compound Class/Example | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Blowing Agent | 2-phenyl-1,3,4-oxadiazolone-(5) | Thermal decomposition to foam high-temperature thermoplastics with minimal polymer degradation. | google.com |

| Corrosion Inhibitor | 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | Adsorption on mild steel surface, forming a protective film; acts as a mixed-type inhibitor. | nih.gov |

| Corrosion Inhibitor | 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) | Forms an inhibitive film on mild steel in HCl solution. | asianpubs.org |

Other Chemical Process Applications (e.g., Catalysis, Ligand Design for Non-Biological Systems)

While the primary applications of many heterocyclic compounds like this compound are often found in medicinal chemistry, their utility extends into materials science and industrial chemistry, particularly in the realms of ligand design for coordination chemistry. The structural features of the this compound scaffold make it an intriguing candidate for these applications.

Ligand Design for Non-Biological Systems

The 1,2,4-oxadiazole ring, combined with a phenyl substituent, possesses multiple heteroatoms (nitrogen and oxygen) that can act as potential coordination sites for metal ions. This has led to its exploration as a ligand in the formation of metal complexes with unique structural and electronic properties.

Research has demonstrated the capability of 1,2,4-oxadiazole derivatives to act as chelating ligands. For instance, the derivative 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole has been successfully used to synthesize complexes with various transition metals, including nickel(II), copper(II), and zinc(II). nih.govmdpi.comresearchgate.net In these complexes, the ligand coordinates to the metal center, showcasing the potential of the phenyl-oxadiazole framework in coordination chemistry. nih.govmdpi.comresearchgate.net

The coordination typically involves the nitrogen atoms of the oxadiazole ring and the pyridyl group, creating stable chelate structures. The resulting metal complexes exhibit distinct geometries and electronic properties that are influenced by both the metal ion and the ligand structure. While much of the initial investigation into these specific complexes has been to evaluate their biological activity, the fundamental coordination chemistry is relevant for non-biological applications, such as the development of new materials or catalysts. nih.govmdpi.com

Similarly, though a different isomer, derivatives of 5-phenyl-1,3,4-oxadiazole have also been extensively studied as ligands. For example, 2-amino-5-phenyl-1,3,4-oxadiazole has been shown to form stable octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Another related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, has been used to create a zinc(II) coordination polymer, demonstrating the ability of these scaffolds to form extended supramolecular structures. iucr.org These examples highlight the versatility of the phenyl-oxadiazole core in ligand design, capable of forming both discrete mononuclear complexes and extended polymeric networks.

The table below summarizes the characteristics of metal complexes formed with a this compound derivative, illustrating its role as a versatile ligand.

| Metal Ion | Ligand | Resulting Complex | Coordination Details |

|---|---|---|---|

| Nickel(II) | 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole | [Ni(L)Cl2] | The ligand acts as a bidentate chelator. |

| Copper(II) | 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole | [Cu(L)Cl2] | The ligand chelates to the copper center. |

| Zinc(II) | 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole | [Zn(L)Cl2] | Forms a stable complex with the bidentate ligand. |

Catalysis

Direct applications of this compound as a standalone catalyst in industrial chemical processes are not widely documented in scientific literature. However, its role in ligand design is intrinsically linked to catalysis. Metal complexes bearing oxadiazole-based ligands can be designed to have specific catalytic activities. The electronic properties and steric hindrance of the this compound ligand can be tuned to influence the reactivity of the metallic center in a catalytic cycle.

For example, the synthesis of various 1,2,4-oxadiazole derivatives itself sometimes employs catalytic methods, such as cycloaddition reactions catalyzed by reagents like chloramine-T. rjptonline.org While this points to the broader role of catalysis in the chemistry of oxadiazoles, the use of the final this compound product as a catalyst is a distinct and less explored area. The development of chiral ligands based on the 1,2,4-oxadiazole scaffold could be a potential avenue for applications in asymmetric catalysis, a critical field in modern synthetic chemistry.

Future Research Directions and Emerging Trends for 5 Phenyl 1,2,4 Oxadiazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1,2,4-oxadiazole (B8745197) ring, first achieved in 1884, has evolved significantly. chim.it Modern research emphasizes the development of sustainable and efficient "green" synthetic protocols to minimize waste, reduce reaction times, and avoid harsh conditions. nih.govresearchgate.net These methods are crucial for the environmentally benign production of 5-phenyl-1,2,4-oxadiazole and its derivatives.

Microwave-assisted synthesis, photocatalysis, and continuous-flow processes represent the forefront of this development. nih.govnih.govacs.org These techniques offer considerable advantages over conventional heating methods, including accelerated reaction rates, higher yields, and cleaner reaction profiles. orientjchem.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds. acs.org For 1,2,4-oxadiazoles, microwave irradiation dramatically reduces reaction times from hours to minutes while often improving product yields. acs.orgorientjchem.org This technique is effective for various reaction pathways, including the cyclization of N,N'-diacylhydrazines and the reaction of amidoximes under basic conditions. mdpi.comclockss.org The precise temperature control and constant energy supply in modern microwave reactors prevent the decomposition of the oxadiazole ring, which can be a risk at elevated temperatures. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Oxadiazoles (B1248032)

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides | Conventional | 7-9 hours | 77-85 | acs.org |

| N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides | Microwave | 9-10 minutes | 79-92 | acs.org |

| 2-Amino-5-substituted phenyl-1,3,4-oxadiazoles | Conventional | 4-5 hours | 60-74 | orientjchem.org |

| 2-Amino-5-substituted phenyl-1,3,4-oxadiazoles | Microwave | 3-5 minutes | 77-92 | orientjchem.org |

| 5-Phenyl oxazole (B20620) synthesis | Conventional | 6 hours | 50 | acs.org |

| 5-Phenyl oxazole synthesis | Microwave | 8 minutes | 96 | acs.org |

Photocatalytic Synthesis

Visible-light photoredox catalysis offers a green and efficient pathway for constructing heterocyclic rings under mild conditions, often using atmospheric oxygen as a sustainable oxidant. organic-chemistry.org This approach has been successfully applied to the synthesis of 1,2,4-oxadiazoles through reactions like the [3+2]-cycloaddition of 2H-azirines with nitrosoarenes. nih.gov Catalysts such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) facilitate these transformations, providing an environmentally friendly alternative to traditional methods, although yields can sometimes be moderate and require further optimization. nih.gov Other studies have demonstrated the use of heterogeneous photocatalysts like potassium poly(heptazine imide), a type of carbon nitride, for the synthesis of oxadiazoles, highlighting the potential for recyclable and metal-free catalytic systems. mpg.deresearchgate.net

Table 2: Examples of Photocatalytic Synthesis of Oxadiazole Derivatives

| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidative Heterocyclization of Semicarbazones | Eosin Y | Green LEDs, Air, MeCN | up to 96 | organic-chemistry.org |

| [3+2]-Cycloaddition of 2H-azirines and Nitrosoarenes | 9-Mesityl-10-methylacridinium perchlorate | Visible Light | 35-50 | nih.gov |